molecular formula C10H16O2 B14296858 2-Acetyl-2,3-dimethylcyclohexan-1-one CAS No. 111943-97-6

2-Acetyl-2,3-dimethylcyclohexan-1-one

Cat. No.: B14296858
CAS No.: 111943-97-6
M. Wt: 168.23 g/mol
InChI Key: YMKPTKDCMUKTOF-UHFFFAOYSA-N
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Description

2-Acetyl-2,3-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone, featuring acetyl and dimethyl substituents on the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-2,3-dimethylcyclohexan-1-one can be synthesized through various methods. One common approach involves the acylation of 2,3-dimethylcyclohexanone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced at the 2-position of the cyclohexanone ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

2-Acetyl-2,3-dimethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-2,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexanone ring provides a stable framework for various transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexane ring .

Comparison with Similar Compounds

2-Acetyl-2,3-dimethylcyclohexan-1-one can be compared with other disubstituted cyclohexanones, such as:

Properties

CAS No.

111943-97-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-acetyl-2,3-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-7-5-4-6-9(12)10(7,3)8(2)11/h7H,4-6H2,1-3H3

InChI Key

YMKPTKDCMUKTOF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=O)C1(C)C(=O)C

Origin of Product

United States

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